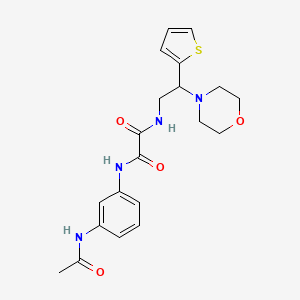
N1-(3-acetamidophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-acetamidophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, also known as AMOT-1305, is a small molecule inhibitor that has been developed for its potential use in cancer therapy. This compound has shown promising results in preclinical studies, and it is currently being investigated for its therapeutic potential in several types of cancer.
Aplicaciones Científicas De Investigación
Antifungal Applications
Compounds similar to N1-(3-acetamidophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide have been identified as potent antifungal agents. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have shown fungicidal activity against Candida and Aspergillus species. Further optimization of this series led to compounds with broad antifungal activity against various fungi species, such as molds and dermatophytes, and demonstrated in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
Antimicrobial Properties
Several derivatives of this compound class have been synthesized and tested for antimicrobial activity. A study on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides revealed their effectiveness against various microbial species, indicating their potential for further biological screening and application trials (Gul et al., 2017).
Potential in Treating Migraine
(S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, a closely related compound, was synthesized as an orally bioavailable KCNQ2 potassium channel opener. In a rat model of migraine, this compound showed significant oral activity in reducing cortical spreading depressions induced by potassium chloride, suggesting its potential in migraine treatment (Wu et al., 2003).
Applications in Sleep Modulation
Another derivative, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, was found to be a selective σ1 receptor ligand with an antinociceptive effect, suggesting its potential in treating inflammatory pain. The study highlighted its role in sleep modulation and potential in treating sleep disorders (Navarrete-Vázquez et al., 2016).
Anticancer Potential
A study on the synthesis, characterization, and biological evaluation of a new quinazolinone-based derivative revealed its potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This indicates the compound's potential as an effective anti-cancer agent, highlighting its relevance in cancer research (Riadi et al., 2021).
Propiedades
IUPAC Name |
N'-(3-acetamidophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-14(25)22-15-4-2-5-16(12-15)23-20(27)19(26)21-13-17(18-6-3-11-29-18)24-7-9-28-10-8-24/h2-6,11-12,17H,7-10,13H2,1H3,(H,21,26)(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFADLCUPCWZVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-acetamidophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

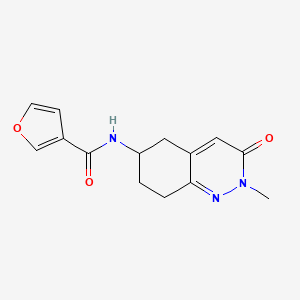
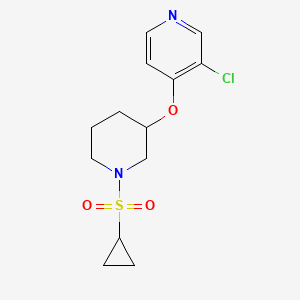

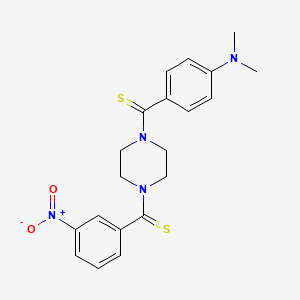
![1-((4-bromobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2585923.png)
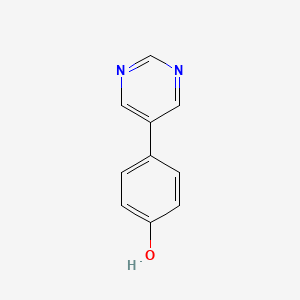
![3-fluoro-4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2585927.png)

![3-Cyclopropyl-6-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2585930.png)
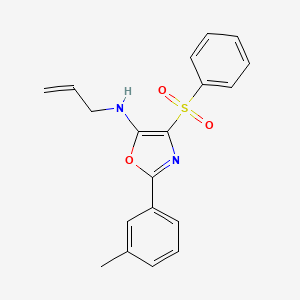
![Methyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2585933.png)
![3,4-dimethyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2585934.png)
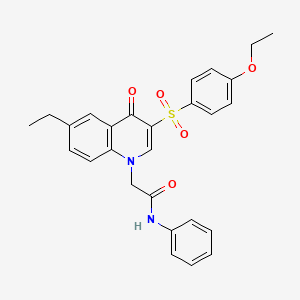
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2585936.png)